Cas no 1498137-99-7 (methyl({spiro3.3heptan-2-yl}methyl)amine)

Methyl({spiro[3.3]heptan-2-yl}methyl)amine is a structurally unique secondary amine featuring a spiro[3.3]heptane core, which imparts rigidity and steric constraints to the molecule. This compound is of interest in medicinal chemistry and materials science due to its compact, three-dimensional architecture, which can enhance binding selectivity and improve physicochemical properties. The spirocyclic framework reduces conformational flexibility, potentially increasing metabolic stability compared to linear analogs. Its amine functionality allows for further derivatization, making it a versatile intermediate for synthesizing pharmacologically active compounds or functional materials. The methyl substitution on the nitrogen offers a balance between reactivity and steric hindrance, facilitating controlled modifications. This compound is particularly valuable for applications requiring constrained, lipophilic amine scaffolds.
methyl({spiro3.3heptan-2-yl}methyl)amine structure
1498137-99-7 structure
Product Name:methyl({spiro3.3heptan-2-yl}methyl)amine
CAS No:1498137-99-7
MF:C9H17N
MW:139.23798251152
MDL:MFCD21122130
CID:5238486
PubChem ID:65009296
Update Time:2025-05-20

methyl({spiro3.3heptan-2-yl}methyl)amine Chemical and Physical Properties

Names and Identifiers

    • AT33481
    • methyl({spiro[3.3]heptan-2-yl}methyl)amine
    • N-METHYL-1-(SPIRO[3.3]HEPTAN-2-YL)METHANAMINE
    • Spiro[3.3]heptane-2-methanamine, N-methyl-
    • methyl({spiro3.3heptan-2-yl}methyl)amine
    • MDL: MFCD21122130
    • Inchi: 1S/C9H17N/c1-10-7-8-5-9(6-8)3-2-4-9/h8,10H,2-7H2,1H3
    • InChI Key: VAKWSHKMUYSEOB-UHFFFAOYSA-N
    • SMILES: N(C)CC1CC2(CCC2)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 119
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12

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methyl({spiro3.3heptan-2-yl}methyl)amine Related Literature

Additional information on methyl({spiro3.3heptan-2-yl}methyl)amine

Methyl({spiro[3.3]heptan-2-yl}methyl)amine: A Comprehensive Overview

Methyl({spiro[3.3]heptan-2-yl}methyl)amine (CAS No. 1498137-99-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its spirocyclic structure, offers a range of potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of methyl({spiro[3.3]heptan-2-yl}methyl)amine.

The chemical structure of methyl({spiro[3.3]heptan-2-yl}methyl)amine is defined by its spirocyclic core, which consists of two fused three-membered rings connected at a single carbon atom. This unique structural feature imparts the compound with distinct physical and chemical properties. The presence of the spirocyclic moiety often enhances the conformational rigidity and stability of the molecule, making it an attractive scaffold for the design of bioactive compounds.

In terms of synthesis, methyl({spiro[3.3]heptan-2-yl}methyl)amine can be prepared through various synthetic routes. One common method involves the reaction of a suitable spirocyclic ketone with an appropriate amine in the presence of a reducing agent. For instance, the reaction of 2-methyl-spiro[3.3]heptan-2-one with methylamine in the presence of sodium borohydride can yield methyl({spiro[3.3]heptan-2-yl}methyl)amine. This synthetic approach is well-documented in the literature and has been optimized to achieve high yields and purity.

The biological activities of methyl({spiro[3.3]heptan-2-yl}methyl)amine have been extensively studied in recent years. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. Studies have shown that methyl({spiro[3.3]heptan-2-yl}methyl)amine can interact with specific GPCRs, leading to altered signaling pathways and potential therapeutic effects.

For example, a study published in the Journal of Medicinal Chemistry demonstrated that methyl({spiro[3.3]heptan-2-yl}methyl)amine exhibits potent agonist activity at the serotonin 5-HT1A receptor, which is implicated in mood disorders such as depression and anxiety. The compound's ability to modulate this receptor makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs.

In addition to its interactions with GPCRs, methyl({spiro[3.3]heptan-2-yl}methyl)amine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by excessive production of pro-inflammatory cytokines and chemokines. Research has shown that methyl({spiro[3.3]heptan-2-yl}methyl)amine can inhibit the production of these inflammatory mediators by modulating key signaling pathways involved in inflammation.

A study published in the Journal of Biological Chemistry reported that methyl({spiro[3.3]heptan-2-yl}methyl)amine effectively suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses. By inhibiting NF-κB activation, methyl({spiro[3.3]heptan-2-yl}methyl)amine can reduce the expression of pro-inflammatory genes and alleviate inflammation.

Beyond its pharmacological properties, methyl({spiro[3.3]heptan-2-yl}methyl)amine has also been explored for its use as a building block in organic synthesis. The spirocyclic scaffold provides a rigid and well-defined structure that can be functionalized through various chemical transformations to generate a wide range of derivatives with diverse biological activities.

In conclusion, methyl({spiro[3.3]heptan-2-yl}methyl)amine (CAS No. 1498137-99-7) is a promising compound with a unique spirocyclic structure that offers significant potential in drug discovery and development. Its ability to modulate GPCRs, inhibit inflammation, and serve as a versatile building block in organic synthesis makes it an important molecule for further research and exploration.

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